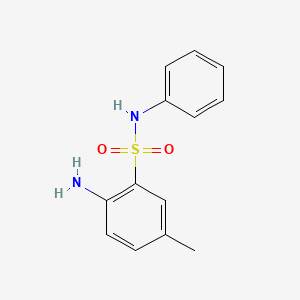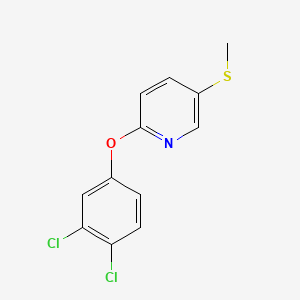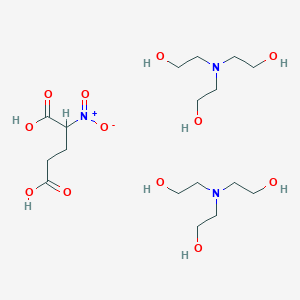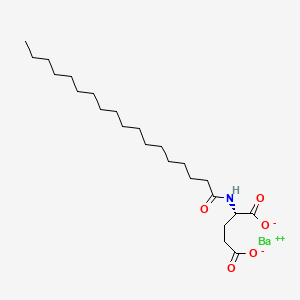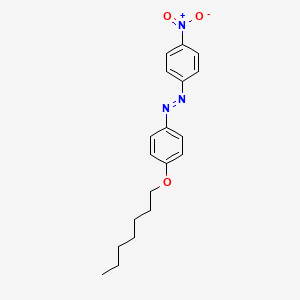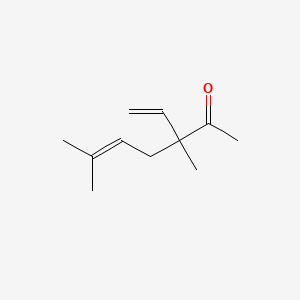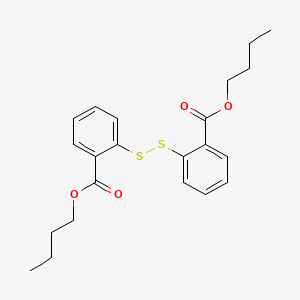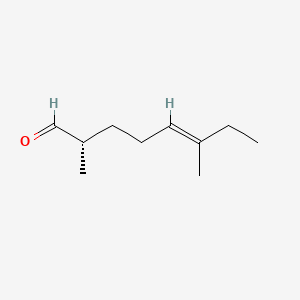
5-Octenal, 2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octenal, 2,6-dimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct aroma and is often found in essential oils and natural extracts. It plays a significant role in various chemical and biological processes due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 5-Octenal, 2,6-dimethyl- involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of 5-Octenal, 2,6-dimethyl- can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Octenal, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the carbon chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-5-octenoic acid.
Reduction: Formation of 2,6-dimethyl-5-octanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Octenal, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products
Wirkmechanismus
The mechanism of action of 5-Octenal, 2,6-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its biological activity, including its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-2,6-octadienal: Known for its strong acaricidal and repellent activities.
2,4-Octadienal: Exhibits potent acaricidal activity.
2-Octenal: Known for its use in flavor and fragrance industries
Uniqueness
5-Octenal, 2,6-dimethyl- stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde functionality. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
72845-35-3 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(E,2S)-2,6-dimethyloct-5-enal |
InChI |
InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3/b9-6+/t10-/m0/s1 |
InChI-Schlüssel |
RMPKHUJAYKUKPH-ZKXNXJMVSA-N |
Isomerische SMILES |
CC/C(=C/CC[C@H](C)C=O)/C |
Kanonische SMILES |
CCC(=CCCC(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



